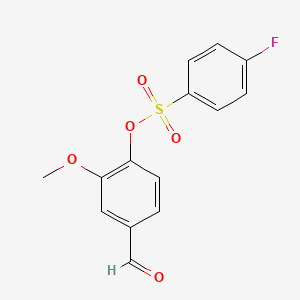

4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate is a chemical compound with the molecular formula C14H11FO5S. It is related to 4-formyl-2-methoxyphenyl benzoate, which has a molecular weight of 256.26 .

Chemical Reactions Analysis

While specific chemical reactions involving 4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate are not detailed in the available sources, related compounds have been used in the synthesis of nanoparticles . The carbonate ester backbone and the moiety present in these nanoparticles underwent hydrolysis at the targeted cancer-causing microenvironment to release vanillin and chitosan and enhance the anticancer activity .Wissenschaftliche Forschungsanwendungen

Covalent Attachment of Biologicals to Solid Supports

4-Fluorobenzenesulfonate derivatives, such as 4-formyl-2-methoxyphenyl 4-fluorobenzenesulfonate, have been used for the covalent attachment of biological molecules to various solid supports. This process involves activating hydroxyl groups of polymeric carriers using reagents like fosyl chloride. These activated supports can then be used to attach enzymes, antibodies, and other biologicals, retaining their biological function and presenting potential therapeutic applications in bioselective separation processes (Chang et al., 1992).

Monitoring the Progress of Aldol Reactions

A fluorogenic aldehyde bearing a 1,2,3-triazole moiety, related to 4-formyl-2-methoxyphenyl 4-fluorobenzenesulfonate, has been developed for monitoring aldol reactions. This compound is used to track the reaction progress through fluorescence changes, offering an innovative approach to evaluate reaction conditions and screen aldol catalysts (Guo & Tanaka, 2009).

Antimalarial and Anticancer Activities

Derivatives of 4-formyl-2-methoxyphenyl 4-fluorobenzenesulfonate have shown potential in antimalarial and anticancer applications. Studies on various sulfones and sulfonic acid esters have revealed compounds with improved antimalarial and anticancer activities, indicating the utility of these derivatives in therapeutic development (Betts et al., 2006).

Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives

In the search for new anticancer agents, aminothiazole-paeonol derivatives related to 4-formyl-2-methoxyphenyl 4-fluorobenzenesulfonate have been synthesized and evaluated. These compounds displayed significant anticancer potential, particularly against human gastric and colorectal adenocarcinoma cell lines, suggesting their promise as lead compounds in gastrointestinal adenocarcinoma treatment (Tsai et al., 2016).

Wirkmechanismus

Target of Action

Compounds similar to “4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate” are often used in Suzuki-Miyaura cross-coupling reactions . The primary targets in these reactions are carbon atoms in organic groups, where new carbon-carbon bonds are formed .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, two key steps are involved: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from a metal catalyst to form a new bond. Transmetalation involves the transfer of organic groups from boron to the metal .

Biochemical Pathways

In general, compounds used in suzuki-miyaura reactions are involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. In the context of Suzuki-Miyaura reactions, the result is the formation of new carbon-carbon bonds .

Action Environment

The efficacy and stability of this compound, like many others, could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, Suzuki-Miyaura reactions often require mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-fluorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO5S/c1-19-14-8-10(9-16)2-7-13(14)20-21(17,18)12-5-3-11(15)4-6-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINAGCMDDVGFQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide](/img/structure/B2942420.png)

![N-(3,4-dimethylphenyl)-N'-[2-(2-furyl)vinyl]urea](/img/structure/B2942424.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2942426.png)

![N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2942430.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2942431.png)